molecular formula C17H17N3O4 B2704149 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide CAS No. 2034508-97-7

2-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide

Cat. No.: B2704149
CAS No.: 2034508-97-7
M. Wt: 327.34
InChI Key: FFWDGCJSLKRXFB-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide is a complex organic compound that features a benzodioxole moiety and a hexahydrocinnolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of Hexahydrocinnolinone: This involves the cyclization of appropriate precursors under controlled conditions.

    Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the hexahydrocinnolinone derivative using acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the hexahydrocinnolinone moiety can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving electrophiles like halogens or nitro groups.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, while the hexahydrocinnolinone structure can modulate biological pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d][1,3]dioxol-5-yl)ethanamine
  • 2-(benzo[d][1,3]dioxol-5-yl)acetic acid
  • 2-(benzo[d][1,3]dioxol-5-yl)indolizine

Uniqueness

2-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide is unique due to its combination of a benzodioxole ring and a hexahydrocinnolinone structure. This unique combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-16(6-10-1-4-14-15(5-10)24-9-23-14)18-12-2-3-13-11(7-12)8-17(22)20-19-13/h1,4-5,8,12H,2-3,6-7,9H2,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWDGCJSLKRXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)C=C2CC1NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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